

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Cat. No.:	B1517402

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester**

Introduction

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrrolidine derivative, it serves as a versatile building block for synthesizing complex molecular architectures found in numerous bioactive molecules and therapeutic agents. The pyrrolidine scaffold is a privileged structure in pharmaceutical development, and the presence of a bromine atom at the C3 position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this key synthetic intermediate. Understanding these characteristics is paramount for its effective use in synthesis, ensuring the identity, purity, and stability of the material, and for the development of robust and reproducible chemical processes.

Chemical Identity and Structure

The fundamental identity of a chemical reagent is established by its structure and internationally recognized identifiers. The structure of the title compound features a five-

membered pyrrolidine ring, N-protected with a tert-butoxycarbonyl (Boc) group, and a bromine atom at the 3-position with a defined (R)-stereochemistry.

Caption: 2D representation of **(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester**.

Identifier	Value
IUPAC Name	tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate
Synonyms	(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester, (R)-(-)-1-Boc-3-bromopyrrolidine, 1-Boc-(R)-3-Bromopyrrolidine[1]
CAS Number	569660-97-5[1]
Molecular Formula	C ₉ H ₁₆ BrNO ₂ [1][2][3]
Molecular Weight	250.13 g/mol [1][3]
InChI Key	QJTKPXFJOXKUEY-SSDOTTWSA-N[1]

Core Physical and Chemical Properties

The physical state and solubility of a compound dictate the appropriate conditions for its handling, reaction setup, and purification.

Property	Value / Description
Appearance	Solid[1][3]
Melting Point	47-52 °C[3]
Boiling Point	Data for the specific compound is not readily available; however, related structures suggest a high boiling point (>300 °C), indicating low volatility under standard conditions.[4]
Solubility	Expected to be soluble in common organic solvents such as tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), and chloroform. Low solubility in water is anticipated due to the nonpolar Boc group and the overall organic structure.
Storage	Recommended storage temperature is 2-8°C.[3] The compound should be kept in a tightly closed container in a dry and well-ventilated place.[5][6]

Spectroscopic and Analytical Characterization

To ensure the trustworthiness of experimental results, rigorous analytical verification of starting materials is essential. The following protocols outline standard methods for confirming the identity, structure, and purity of **(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the (S)-enantiomer, which would produce an identical spectrum to the (R)-enantiomer in a non-chiral solvent, the following shifts have been reported.[7]

- δ 4.48 (br s, 1H): Corresponds to the proton attached to the bromine-bearing carbon (CH-Br).
- δ 3.82-3.46 (m, 4H): Represents the four protons on the carbons adjacent to the nitrogen atom (CH₂-N-CH₂). The complexity arises from diastereotopicity and conformational rotamers due to the Boc group.
- δ 2.38-2.18 (m, 2H): Corresponds to the two protons on the carbon at the 4-position (CH₂).
- δ 1.46 (s, 9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group on the Boc protector.

- ¹³C NMR: The carbon NMR spectrum should show 7 distinct signals (two carbons of the Boc group are equivalent), confirming the number of unique carbon environments.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. A key validation feature for this compound is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two major peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M) and another of almost equal intensity for the molecule containing ⁸¹Br (M+2). This provides unambiguous confirmation of the presence of a single bromine atom.

Chiral Analysis: Optical Rotation

As a chiral molecule, confirming its enantiomeric purity is critical. The primary method for assessing this is by measuring the specific optical rotation.

Experimental Protocol: Measurement of Specific Rotation

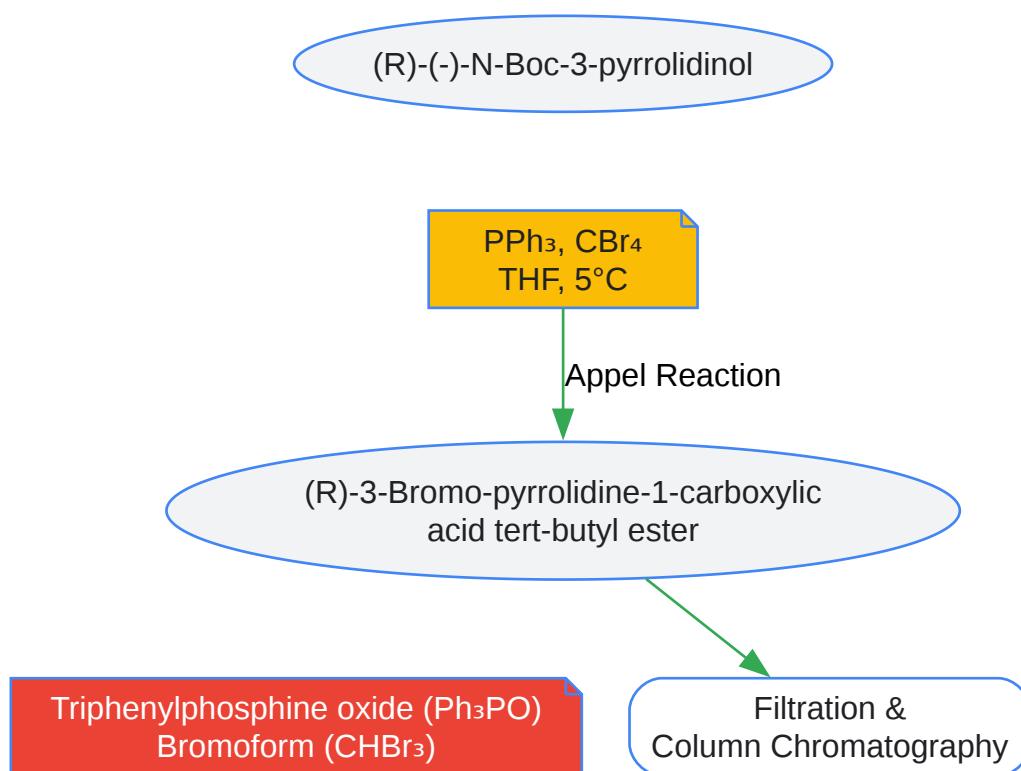
- Preparation: Accurately weigh approximately 100 mg of the compound and dissolve it in a precise volume (e.g., 10.0 mL) of a specified solvent (e.g., methanol or chloroform) in a volumetric flask. Ensure the solution is clear and homogenous.
- Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm). Set the temperature to a standard value, typically 20°C or 25°C.

- **Measurement:** Fill a polarimeter cell of a known path length (e.g., 1.0 dm) with the prepared solution, ensuring no air bubbles are present. Record the observed rotation (α).
- **Calculation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c \times l)$ where:
 - α is the observed rotation.
 - c is the concentration in g/mL.
 - l is the path length of the cell in decimeters (dm).

The resulting value should be compared to the literature value for the pure enantiomer to confirm its stereochemical identity. For context, the precursor (R)-(-)-N-Boc-3-pyrrolidinol has a specific rotation of $[\alpha]_{20/D}$ of -26 ± 1 ($c = 1$ in methanol).^[8]

Safety, Handling, and Storage

Proper handling procedures are crucial for laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.


Hazard Category	GHS Information
Pictograms	GHS07 (Exclamation Mark), GHS09 (Environment) ^[3]
Signal Word	Warning ^[3]
Hazard Statements	H302: Harmful if swallowed. H319: Causes serious eye irritation. H400: Very toxic to aquatic life. ^[3]
Precautionary Statements	P273: Avoid release to the environment. P280: Wear protective gloves, eye protection, and face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^[3]

Handling Recommendations:

- Use only in a well-ventilated area, such as a chemical fume hood.[6]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
- Avoid breathing dust or vapors.[6]
- Wash hands thoroughly after handling.[9]

Synthesis Context and Potential Impurities

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is typically synthesized from its corresponding alcohol, (R)-(-)-N-Boc-3-pyrrolidinol, via an Appel-type reaction.[7] Understanding this common synthetic route is important for anticipating potential impurities that might affect its physical properties or downstream reactivity.

[Click to download full resolution via product page](#)

Caption: Common synthesis route for the target compound.

Potential Impurities:

- Starting Material: Incomplete reaction may leave residual (R)-(-)-N-Boc-3-pyrrolidinol.
- Reaction Byproducts: The most significant byproduct is triphenylphosphine oxide (Ph_3PO), which is a high-melting solid and is typically removed via filtration or chromatography.
- Solvent Residues: Residual THF or other solvents used in purification (e.g., ethyl acetate, hexanes) may be present.

The presence of these impurities can depress the melting point and alter the appearance and spectroscopic data of the final product.

Conclusion

(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a valuable chiral building block whose utility is underpinned by its well-defined physical and chemical properties. Accurate characterization via NMR, mass spectrometry, and polarimetry is essential for validating its identity and purity before use in synthesis. Adherence to proper safety and handling protocols ensures its safe application in the laboratory. This guide provides the foundational knowledge required by researchers to confidently incorporate this important reagent into their drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-Boc-3-bromopyrrolidine 96 939793-16-5 [sigmaaldrich.com]

- 4. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. aksci.com [aksci.com]
- 7. (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1517402#r-3-bromo-pyrrolidine-1-carboxylic-acid-tert-butyl-ester-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com